

discovery and history of 3-cyanobutanoic acid

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Compound of Interest

Compound Name: 3-Cyanobutanoic acid

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An In-depth Technical Guide on the Discovery and History of **3-Cyanobutanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobutanoic acid, a bifunctional molecule containing both a nitrile and a carboxylic acid group, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and history of **3-cyanobutanoic acid**, including its synthesis, physicochemical properties, and spectroscopic characterization. Due to the limited availability of detailed historical records and experimental data for this specific compound, this guide also draws upon information from closely related analogues to provide a broader context for its chemical behavior.

Introduction

3-Cyanobutanoic acid, also known as β -cyanobutyric acid, belongs to the class of cyanocarboxylic acids. The presence of both a nucleophilic nitrile group and an electrophilic carboxylic acid group within the same molecule imparts unique reactivity and makes it a valuable synthon. The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The carboxylic acid function can be converted to a variety of derivatives such as esters, amides, and acid chlorides. This dual functionality opens avenues for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to drug discovery and materials science.

Discovery and History

Detailed information regarding the initial discovery and historical development of **3-cyanobutanoic acid** is not extensively documented in readily accessible scientific literature. However, its existence and synthesis have been cited in chemical databases, pointing to its preparation in the mid-20th century. A key reference for its synthesis is found in Organic Syntheses, Collective Volume 3, page 615, published in 1955.^[1] Unfortunately, the specific details of this original synthesis are not widely available in digital formats.

The study of cyanocarboxylic acids, in general, has been driven by their utility in organic synthesis. The development of methods for their preparation has been an area of interest for chemists for many years, with various strategies emerging for the introduction of the cyano group into a carboxylic acid-containing framework.

Physicochemical Properties

Experimentally determined physicochemical data for **3-cyanobutanoic acid** are scarce in the public domain. The following table summarizes the available and predicted properties for **3-cyanobutanoic acid** and its isomers for comparative purposes.

Property	3-Cyanobutanoic Acid	2-Cyanobutanoic Acid	4-Cyanobutanoic Acid
CAS Number	108747-49-5 ^[2]	6099-76-9	39201-33-7
Molecular Formula	C ₅ H ₇ NO ₂ ^{[1][2]}	C ₅ H ₇ NO ₂	C ₅ H ₇ NO ₂
Molecular Weight	113.11 g/mol ^[1]	113.11 g/mol	113.11 g/mol
Melting Point	Not available	Not available	36-38 °C
Boiling Point	Not available	Not available	155-158 °C (at 10 mmHg)
Density	Not available	Not available	Not available
pKa (Predicted)	~4.5	~2.6	~4.7

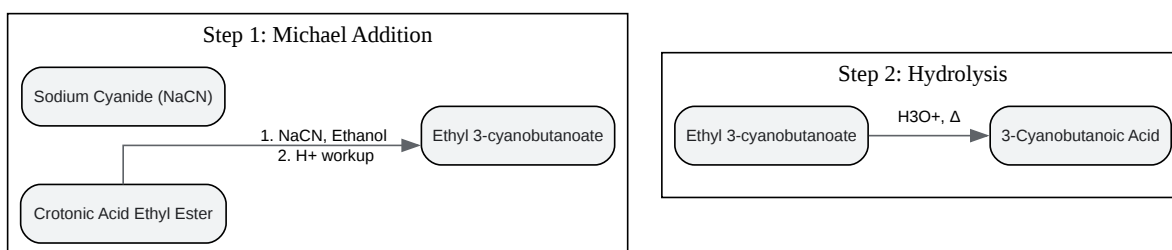
Note: Some of the data for 2- and 4-cyanobutanoic acid are from publicly available chemical databases and may be experimental or predicted.

Synthesis of 3-Cyanobutanoic Acid

While the specific historical synthesis protocol from Organic Syntheses remains elusive, a plausible modern synthetic approach can be conceptualized based on established organic chemistry principles. One common strategy for the synthesis of β -cyanocarboxylic acids involves the conjugate addition of a cyanide source to an α,β -unsaturated carboxylic acid or its ester derivative.

Conceptual Synthetic Pathway: Conjugate Addition

A likely synthetic route to **3-cyanobutanoic acid** involves the Michael addition of a cyanide anion to crotonic acid or an ester thereof, followed by hydrolysis.



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Caption: Conceptual synthetic pathway for **3-cyanobutanoic acid**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on the conceptual pathway described above. This is not a validated protocol and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

- Crotonic acid ethyl ester
- Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
- Ethanol
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of Ethyl 3-cyanobutanoate

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid ethyl ester in ethanol.
- Carefully add a stoichiometric amount of sodium cyanide to the solution. (Work in a well-ventilated fume hood and wear appropriate personal protective equipment).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-cyanobutanoate.
- Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to **3-Cyanobutanoic Acid**

- To the purified ethyl 3-cyanobutanoate, add an excess of aqueous hydrochloric acid (e.g., 6 M).
- Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield **3-cyanobutanoic acid**.
- The product may be further purified by recrystallization or distillation under high vacuum.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for **3-cyanobutanoic acid**, the following are predicted spectroscopic data based on the known chemical shifts and absorption frequencies of its functional groups.

¹H NMR Spectroscopy (Predicted)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-4 (-CH ₃)	~1.4	Doublet	3H
H-2 (-CH ₂)	~2.6	Doublet	2H
H-3 (-CH)	~3.0	Multiplet	1H
-COOH	~10-12	Singlet (broad)	1H

¹³C NMR Spectroscopy (Predicted)

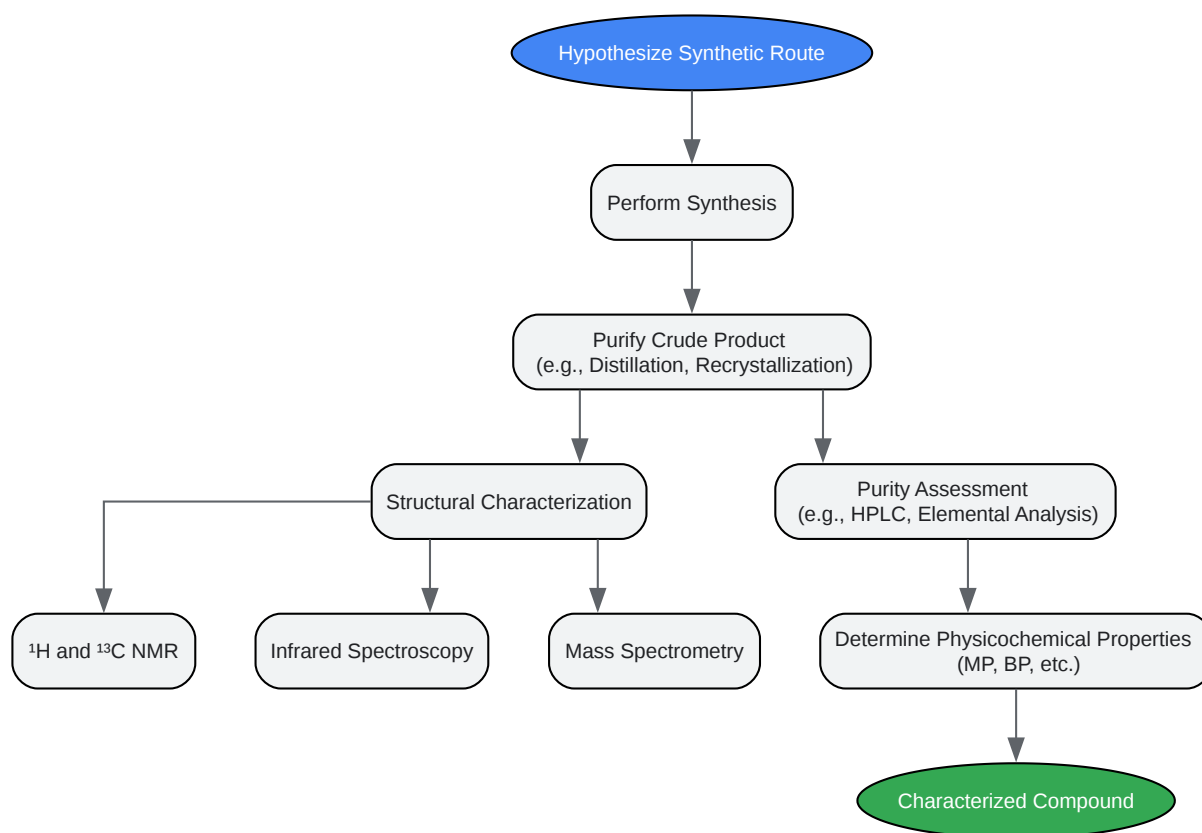
Carbon	Chemical Shift (δ , ppm)
C-4 (-CH ₃)	~20
C-3 (-CH)	~25
C-2 (-CH ₂)	~40
C-5 (-C \equiv N)	~118
C-1 (-COOH)	~175

Infrared (IR) Spectroscopy (Predicted)

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H (Carboxylic Acid)	3300-2500	Broad
C-H (sp ³)	2980-2850	Medium-Sharp
C \equiv N (Nitrile)	2260-2240	Medium, Sharp
C=O (Carboxylic Acid)	1725-1700	Strong, Sharp
C-O (Carboxylic Acid)	1320-1210	Strong

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like **3-cyanobutanoic acid**.



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Caption: General workflow for synthesis and characterization.

Conclusion

3-Cyanobutanoic acid represents a potentially valuable, yet under-characterized, building block for organic synthesis. While its early history is not well-documented, its chemical structure suggests significant utility in the construction of diverse and complex molecules. The lack of readily available experimental data highlights an opportunity for further research to fully elucidate its properties and expand its applications, particularly in the fields of medicinal chemistry and drug development. The hypothetical synthetic and characterization workflows provided in this guide offer a starting point for researchers interested in exploring the chemistry of this intriguing compound.

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References

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